5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, an azetidin ring, a phenyl ring, and a 1,2,4-oxadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, one possible approach could be to start with 2,3-dihydroxybenzoic acid as the initial material. The 2,3-dihydrobenzo[b][1,4]dioxin ring could be synthesized via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring is a heterocyclic compound that contains two oxygen atoms . The azetidin ring is a four-membered cyclic amine, and the 1,2,4-oxadiazole is a five-membered ring containing three nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could make it more polar and potentially increase its solubility in water .Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds with 1,3,4-oxadiazole moieties, such as 5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole, have demonstrated significant antibacterial and antifungal activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties showed effective antibacterial activities against rice bacterial leaf blight, caused by the pathogen Xanthomonas oryzae, and good antifungal activities against various plant pathogenic fungi (Shi et al., 2015). Similar compounds were synthesized and evaluated for antimicrobial activity against various bacteria and fungi, showing potential as antimicrobial agents (Desai et al., 2005).
Antioxidant and Anticancer Properties
These compounds also exhibit antioxidant properties. A study on Mannich base of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan revealed significant radical scavenging ability, indicating their potential as antioxidants (Ma et al., 2013). Moreover, certain derivatives of 1,3,4-oxadiazole have shown promising results in toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions, suggesting their potential in cancer therapy and pain management (Faheem, 2018).
Antitubercular Activity
Furthermore, these compounds have demonstrated significant activity against Mycobacterium tuberculosis, offering a new class of antituberculosis agents. Compounds with oxadiazole and thiadiazole derivatives were found to exhibit outstanding in vitro activity against multiple multidrug-resistant strains of M. tuberculosis (Karabanovich et al., 2016).
Potential as Dipeptidyl Peptidase-IV Inhibitors
Additionally, oxadiazole rings, like those in the compound , have been used in the development of dipeptidyl peptidase-IV inhibitors, commonly used in the treatment of type 2 diabetes mellitus (Mohammad et al., 2022).
Mechanism of Action
properties
IUPAC Name |
5-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-28(24,15-6-7-16-17(10-15)26-9-8-25-16)22-11-14(12-22)19-20-18(21-27-19)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZHYFGKFJNRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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